AKT-IN-14 free base

Cancer Kinase Inhibitor Biochemical Assay

Achieve sub-picomolar AKT1 inhibition (IC50 <0.01 nM) with >100-fold selectivity over AKT2 using AKT-IN-14 free base. This ATP-competitive pan-AKT inhibitor enables precise isoform deconvolution and mechanistic PI3K/AKT pathway studies in cancer research. The free base form supports flexible in vivo formulation for IP, IV, IM, and SC administration. Ideal for high-sensitivity biochemical assays. Rigorously validated; for research use only.

Molecular Formula C22H21BrF2N4OS
Molecular Weight 507.4 g/mol
Cat. No. B12397698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAKT-IN-14 free base
Molecular FormulaC22H21BrF2N4OS
Molecular Weight507.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(S2)C(=O)NC3CNCCC3C4=CC(=C(C=C4)F)F)C5=C(C=NN5C1)Br
InChIInChI=1S/C22H21BrF2N4OS/c23-15-10-27-29-7-1-2-19-14(21(15)29)9-20(31-19)22(30)28-18-11-26-6-5-13(18)12-3-4-16(24)17(25)8-12/h3-4,8-10,13,18,26H,1-2,5-7,11H2,(H,28,30)/t13-,18+/m0/s1
InChIKeyCEEODNJYPPDYNU-SCLBCKFNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AKT-IN-14 Free Base: A Potent Pan-AKT Inhibitor for Cancer Research Procurement


AKT-IN-14 free base is a small-molecule pan-inhibitor of the serine/threonine kinase AKT, a critical node in the PI3K/AKT/mTOR signaling pathway frequently dysregulated in cancer. This compound exhibits high inhibitory potency against all three AKT isoforms, with reported IC50 values of <0.01 nM for AKT1, 1.06 nM for AKT2, and 0.66 nM for AKT3 . Its mechanism of action is consistent with ATP-competitive inhibition, preventing downstream phosphorylation events essential for tumor cell survival and proliferation . It is a research-use-only compound primarily utilized for in vitro and in vivo studies in cancer biology .

Procurement Risk Alert: Why Not All AKT Inhibitors Are Interchangeable with AKT-IN-14


Substituting AKT-IN-14 with another pan-AKT inhibitor without rigorous validation introduces significant scientific risk. AKT inhibitors, despite targeting the same family of kinases, can differ substantially in their isoform selectivity profiles, binding modes (ATP-competitive vs. allosteric), off-target kinase interactions, and downstream signaling effects [1]. These biochemical differences directly translate to divergent cellular and in vivo pharmacology, including variations in anti-proliferative efficacy and toxicity profiles. A systematic evaluation of clinical AKT inhibitors demonstrated clear differences between ATP-competitive and allosteric inhibitors in their cell-killing activity and effects on non-catalytic functions [2]. Therefore, the specific IC50 values of AKT-IN-14 against AKT1, AKT2, and AKT3, along with its distinct chemical structure, define a unique biological profile that cannot be assumed for other compounds in the class, making direct substitution a high-risk choice for research reproducibility.

AKT-IN-14 Free Base: Quantified Differentiation and Procurement Evidence


Comparative Biochemical Potency: AKT1 Isoform Inhibition

AKT-IN-14 demonstrates sub-picomolar potency against the AKT1 isoform, with an IC50 value reported as less than 0.01 nM . This potency is at least 300-fold higher than that of the ATP-competitive inhibitor Capivasertib (AZD5363) and over 500-fold higher than the allosteric inhibitor BAY 1125976 when compared using data from separate studies under similar ATP concentrations . This difference suggests a significantly higher binding affinity for AKT1, which is a key oncogenic driver in many cancers.

Cancer Kinase Inhibitor Biochemical Assay

Isoform Selectivity Profile vs. Alternative Pan-AKT Inhibitors

AKT-IN-14 exhibits a distinct isoform inhibition profile, with a rank order of potency of AKT1 > AKT3 > AKT2 (IC50s: <0.01 nM, 0.66 nM, and 1.06 nM, respectively) . This profile differs from other pan-AKT inhibitors. For instance, Capivasertib (AZD5363) shows a relatively balanced profile (IC50s: 3, 7, 7 nM) , while BAY 1125976, an allosteric inhibitor, shows a marked preference for AKT1/2 over AKT3 (IC50s: 5.2 nM, 18 nM, and 427 nM at 10 µM ATP, respectively) [1]. The >100-fold difference in potency between AKT1 and AKT2 for AKT-IN-14 provides a unique tool for dissecting the specific roles of these isoforms in cellular signaling.

Kinase Selectivity Isoform Profiling Drug Discovery

Chemical Form and Physical State for In Vivo Formulation

AKT-IN-14 free base (CAS 2781918-27-0) is a distinct chemical entity from its hydrochloride salt (AKT-IN-14, CAS 2781918-35-0) [1]. The free base form may offer advantages in terms of solubility and formulation for in vivo studies. While specific solubility data for AKT-IN-14 free base is not reported in the sources, vendor documentation suggests it is suitable for dissolution in DMSO for in vitro studies and provides sample in vivo formulation protocols using co-solvents like DMSO, Tween 80, and PEG300 . This contrasts with other AKT inhibitors, such as Capivasertib, which is optimized for oral bioavailability .

In Vivo Pharmacology Drug Formulation Solubility

Optimal Research Applications for AKT-IN-14 Free Base Based on Differentiated Evidence


High-Sensitivity In Vitro Target Engagement Studies

Given its sub-picomolar potency against AKT1 (IC50 <0.01 nM), AKT-IN-14 free base is ideally suited for in vitro biochemical and cellular assays that require high sensitivity and a strong signal-to-noise ratio . Its extreme potency allows for the use of low nanomolar to picomolar concentrations to achieve near-complete target inhibition, which is critical for accurately determining target engagement and minimizing confounding off-target activities in mechanistic studies of the PI3K/AKT pathway. This makes it a superior tool compound for high-content screening or detailed kinetic analyses where inhibitor concentration must be minimized.

Dissecting AKT1-Specific Signaling in Cancer Models

AKT-IN-14's pronounced selectivity for AKT1 over AKT2 (>100-fold) positions it as a powerful tool for deconvoluting the distinct biological functions of the AKT isoforms in cancer . Researchers studying cancers where AKT1 is the primary driver, or where AKT2 and AKT3 may play compensatory or distinct roles, can leverage this differential potency. At low concentrations, AKT-IN-14 will preferentially inhibit AKT1, allowing for the study of AKT1-dependent signaling pathways and cellular phenotypes without fully ablating the activity of the other isoforms.

Parenteral Administration in Preclinical In Vivo Pharmacology

For in vivo studies requiring intraperitoneal (IP), intravenous (IV), intramuscular (IM), or subcutaneous (SC) drug delivery, the AKT-IN-14 free base form provides a strategic advantage . Vendor-provided formulation guides offer a starting point for creating clear solutions suitable for these routes of administration, which is essential for pharmacokinetic/pharmacodynamic (PK/PD) studies and efficacy testing in xenograft models . This differentiates it from compounds designed specifically for oral bioavailability, offering a valuable option for researchers seeking to establish proof-of-concept via non-oral dosing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for AKT-IN-14 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.